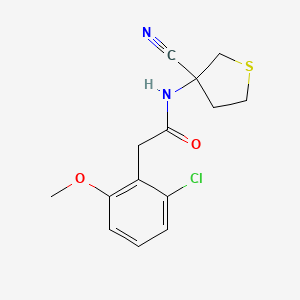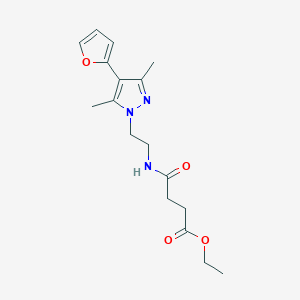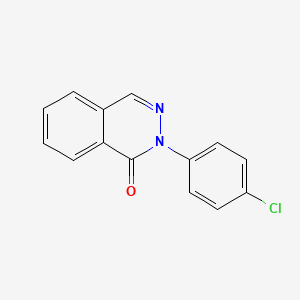
2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as CCT018159 and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CCT018159 involves the inhibition of specific enzymes and pathways. The compound has been shown to inhibit the activity of the enzyme JAK2, which is involved in the growth and survival of cancer cells. CCT018159 has also been shown to inhibit the activity of the enzyme GSK-3β, which is involved in the development of neurological disorders.
Biochemical and Physiological Effects:
CCT018159 has been shown to have several biochemical and physiological effects. In cancer cells, CCT018159 has been shown to induce cell cycle arrest and apoptosis. In neurological disorders, CCT018159 has been shown to improve cognitive function and reduce neuroinflammation. In autoimmune diseases, CCT018159 has been shown to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CCT018159 in lab experiments is its specificity towards specific enzymes and pathways. This allows researchers to study the effects of inhibiting these enzymes and pathways without affecting other cellular processes. However, one of the limitations of using CCT018159 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of CCT018159. One of the main areas of research is the development of more potent and selective inhibitors of specific enzymes and pathways. Another area of research is the study of the effects of CCT018159 in combination with other drugs, which may enhance its efficacy. Additionally, the study of CCT018159 in animal models of various diseases may provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of CCT018159 involves the reaction between 2-chloro-6-methoxyaniline and 3-cyanothiolan-3-ylacetic acid. The reaction is carried out in the presence of a catalyst, which helps in the formation of the desired compound. The yield of the reaction is around 60-70%, and the purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
CCT018159 has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, CCT018159 has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways. In neurology, CCT018159 has been studied for its potential to treat various neurological disorders, including Alzheimer's disease and Parkinson's disease. In immunology, CCT018159 has been studied for its potential to modulate the immune response and treat autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-19-12-4-2-3-11(15)10(12)7-13(18)17-14(8-16)5-6-20-9-14/h2-4H,5-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQTZEGRHVBVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CC(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-methoxyphenyl)-N-(3-cyanothiolan-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2829883.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-[(2-chlorophenyl)formamido]-3-phenylpropanoate](/img/structure/B2829889.png)
![ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2829890.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2829893.png)
![Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2829894.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2829895.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2829898.png)




![1-(3-chloro-4-methylphenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2829904.png)